(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c13-8-11-14-15-12(9-6-7-9)16(11)10-4-2-1-3-5-10;;/h1-5,9H,6-8,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSKYUEOUJTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves multiple steps, starting with the reaction of phenylhydrazine with cyclopropyl carboxylic acid to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the amine group.
Substitution: Substitution reactions at the phenyl ring or the triazole ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the triazole ring or amine group.
Substitution: Substituted phenyl or triazole derivatives.
Scientific Research Applications
(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Key Observations:
Substituent Diversity: The primary compound distinguishes itself with a cyclopropyl group at C5, absent in analogues like the methyl-substituted derivative (CAS 1426290-88-1) or the propyl-substituted variant (CAS 2219320-08-6) . Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity .
Amine Modifications : The methanamine side chain is variably substituted (e.g., N-methyl in CAS 1426290-88-1 ), which may influence solubility and bioavailability.
Physicochemical and Functional Insights
Table 2: Physicochemical Properties
Key Observations:
- Solubility : Dihydrochloride salts generally exhibit high water solubility, as seen in the primary compound and CAS 1351584-97-8 .
- Stability : The cyclopropyl-substituted compound is stable at room temperature, whereas the phenyl-substituted analogue (CAS 1351584-97-8) requires low-temperature storage .
Biological Activity
(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C12H14N4.2ClH
- Molecular Weight: 287.19 g/mol
- CAS Number: 2193065-08-4
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition: Research indicates that triazole derivatives can act as inhibitors for various enzymes, including those involved in cancer progression and microbial resistance.
- Antimicrobial Activity: Triazoles are known for their antifungal and antibacterial properties. The compound's structure suggests potential efficacy against specific pathogens.
- Anticancer Properties: Preliminary studies have shown that compounds with a triazole moiety exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. -
Cytotoxic Effects on Cancer Cells:
In vitro studies have demonstrated that the compound exhibits cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways. -
Enzyme Interaction Studies:
Molecular docking studies revealed that this compound binds effectively to the active site of specific kinases involved in tumor growth regulation, indicating potential as a targeted therapy.
Q & A
Q. Basic Research Focus
- Methodological Answer :
Synthesis optimization requires systematic variation of reaction parameters. For triazole derivatives, cyclization conditions (e.g., temperature, solvent polarity, and catalyst) are critical. A two-step approach can be adopted:- Intermediate Preparation : Use chloroacetyl chloride in dioxane with triethylamine as a base to form the triazole core .
- Purification : Recrystallize from ethanol-DMF mixtures (1:2 v/v) to enhance purity, as demonstrated for structurally related 1,2,4-triazole derivatives . Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and adjust stoichiometry to minimize byproducts.
What spectroscopic and chromatographic methods are most suitable for characterizing this compound?
Q. Basic Research Focus
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d6 to confirm substituent positions, particularly the cyclopropyl and phenyl groups .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with acetonitrile:water (70:30) mobile phase (0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 288.74 for analogous compounds) .
How can contradictions in reported biological activity data for triazole derivatives be resolved?
Q. Advanced Research Focus
- Methodological Answer :
Contradictions often arise from variations in experimental models or assay conditions. To address this:- Standardize Assays : Replicate studies under controlled conditions (e.g., cell line specificity, incubation time) .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for variables like solvent choice (DMSO vs. saline) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclopropyl vs. cycloheptyl) to identify determinants of activity .
How to design experiments for studying the compound’s stability under varying physicochemical conditions?
Q. Advanced Research Focus
- Methodological Answer :
Conduct stress testing under ICH guidelines:
What computational approaches predict interactions between this compound and biological targets?
Q. Advanced Research Focus
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) to identify binding poses. Focus on the triazole ring’s hydrogen-bonding potential .
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and electronegativity of substituents . Validate with in vitro IC50 data from analogous compounds .
How to assess solubility and formulation compatibility for preclinical studies?
Q. Basic Research Focus
- Methodological Answer :
How to evaluate environmental fate using the INCHEMBIOL framework?
Q. Advanced Research Focus
- Methodological Answer :
Apply the INCHEMBIOL project’s methodology :- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure mineralization in soil/water systems.
- Partitioning Coefficients : Determine logKow (octanol-water) and logKoc (organic carbon) via shake-flask methods.
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
How to perform a comparative analysis with structurally similar triazole derivatives?
Q. Advanced Research Focus
- Methodological Answer :
- Crystallography : Compare X-ray structures (e.g., substituent orientation in 4-phenyl-1,2,4-triazole derivatives) to correlate geometry with activity .
- Biological Profiling : Screen against a panel of enzymes (e.g., CYP450 isoforms) to identify selectivity differences driven by the cyclopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
